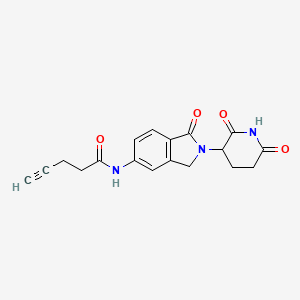
Didecyldimethylammonium hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didecyldimethylammonium hydrogen sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and water treatment. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
准备方法
Synthetic Routes and Reaction Conditions
Didecyldimethylammonium hydrogen sulfate can be synthesized through the quaternization of dimethylamine with decyl bromide, followed by the reaction with sulfuric acid. The reaction conditions typically involve:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:
Quaternization: Dimethylamine reacts with decyl bromide to form didecyldimethylammonium bromide.
Sulfonation: The bromide compound is then treated with sulfuric acid to yield this compound.
Purification: The final product is purified through crystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
Didecyldimethylammonium hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides such as sodium chloride or potassium iodide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduced forms of the compound, often with altered antimicrobial properties.
Substitution: Substituted quaternary ammonium compounds with different halide ions.
科学研究应用
Didecyldimethylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for surgical instruments and surfaces.
Industry: Applied in water treatment, agriculture, and food processing for microbial control.
作用机制
The antimicrobial action of didecyldimethylammonium hydrogen sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the phospholipid bilayer, causing leakage of cellular contents and ultimately cell death. The molecular targets include:
Phospholipid Membranes: Disruption leads to loss of membrane integrity.
Proteins: Denaturation of essential proteins within the cell.
DNA/RNA: Interference with nucleic acid synthesis and function.
相似化合物的比较
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Comparison
Didecyldimethylammonium hydrogen sulfate is unique due to its sulfate anion, which can enhance its solubility and antimicrobial efficacy compared to its chloride and bromide counterparts. Additionally, the sulfate form may exhibit different interaction profiles with microbial cell membranes, potentially leading to broader or more potent antimicrobial activity.
属性
分子式 |
C22H49NO4S |
|---|---|
分子量 |
423.7 g/mol |
IUPAC 名称 |
didecyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C22H48N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-22H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
QKZSRLQZSFTOHR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
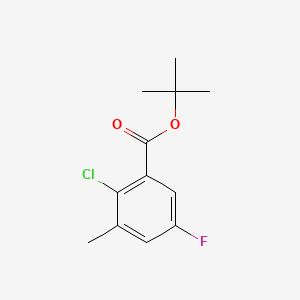

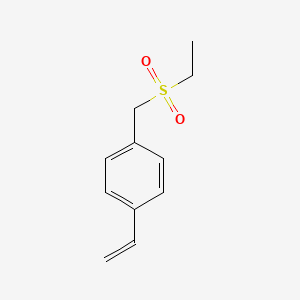
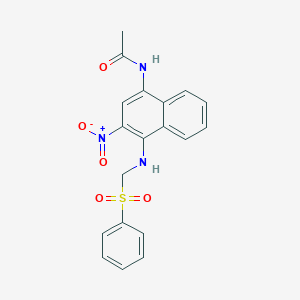
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
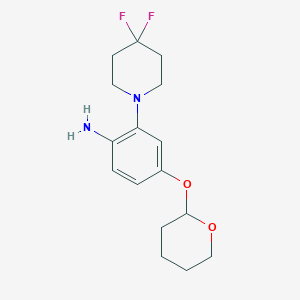
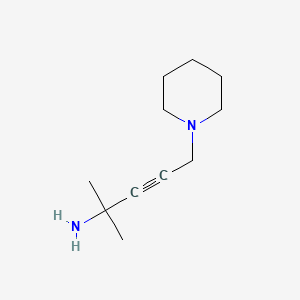
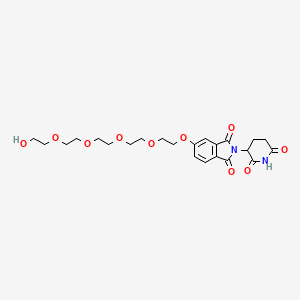
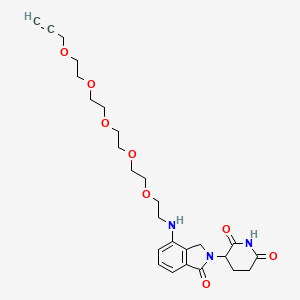
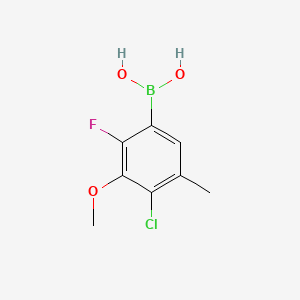
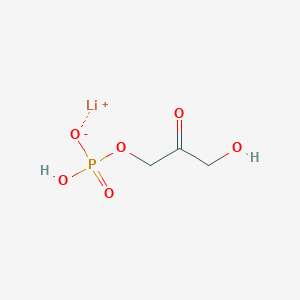
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
